molecular formula C14H17N5O2 B2998756 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034602-75-8

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2998756
CAS No.: 2034602-75-8
M. Wt: 287.323
InChI Key: SXRONOWHALMUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a tetrahydrofuran-3-carboxamide moiety. This structure combines electron-rich aromatic systems (pyrazine, pyrazole) with a saturated oxygen-containing ring (tetrahydrofuran), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-19-11(7-17-14(20)10-2-5-21-9-10)6-12(18-19)13-8-15-3-4-16-13/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRONOWHALMUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The increased levels of cAMP and cGMP affect various biochemical pathways. For instance, cAMP is a key regulator of glycogen, sugar, and lipid metabolism. It also plays a role in the regulation of gene transcription. On the other hand, cGMP is involved in smooth muscle relaxation, retinal phototransduction, and platelet aggregation.

Result of Action

The inhibition of PDE10A by this compound leads to an increase in the levels of cAMP and cGMP. This can result in various cellular effects, depending on the specific cell type and the signaling pathways involved.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with PDE10A. Additionally, the presence of other molecules that can bind to PDE10A may influence the compound’s efficacy.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a tetrahydrofuran ring, a pyrazole moiety, and a carboxamide functional group. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and it has a molecular weight of approximately 284.32 g/mol. The presence of the pyrazinyl and pyrazolyl groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting signaling pathways.
  • Antioxidant Activity : Similar compounds have shown free radical scavenging capabilities, which could contribute to neuroprotective effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse pharmacological effects:

  • Anticancer Activity : Pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Activity Type Effect Reference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction of infarct area in stroke models
AntioxidantFree radical scavenging

Neuroprotective Effects

In a study examining neuroprotective agents, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. The compound reduced the infarct area in a mouse model of focal cerebral ischemia, suggesting its potential use in treating neurodegenerative diseases .

Anticancer Activity

Another study focused on the anticancer properties of pyrazole derivatives found that modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a promising therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

  • Structural Difference : Pyrazin-2-yl (pyrazine) is replaced with pyridin-3-yl (pyridine), reducing nitrogen content from two to one in the aromatic ring.
  • Molecular Formula : C₁₅H₁₈N₄O₂ (vs. inferred C₁₄H₁₆N₆O₂ for the target compound).
  • Molecular Weight : 286.33 g/mol .

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

  • Structural Difference : Tetrahydrofuran-3-carboxamide is replaced with a 4-propyl-1,2,3-thiadiazole-5-carboxamide group.
  • Molecular Formula : C₁₅H₁₇N₇OS.
  • Molecular Weight : 343.4 g/mol .
  • Implications : The sulfur-containing thiadiazole ring enhances molecular weight and may improve metabolic stability or alter electronic properties.

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-3-carboxamide

  • Structural Difference : Pyrazin-2-yl-pyrazole is replaced with a 1,2,4-oxadiazole ring linked to a methylpyrazole.
  • Molecular Formula: Not explicitly provided, but oxadiazole introduces an additional nitrogen and oxygen atom compared to pyrazine .
  • Implications : The oxadiazole’s electron-withdrawing nature could influence binding interactions in biological targets, such as enzymes or receptors.

2-(2-Chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide

  • Structural Difference : Tetrahydrofuran-3-carboxamide is replaced with a chlorophenyl-acetamide group.
  • Molecular Formula : C₁₈H₁₇ClN₄O.
  • Molecular Weight : 340.8 g/mol .

Research Implications

  • Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms may enhance binding to metal ions or polar biological targets compared to pyridine .
  • Thiadiazole/Oxadiazole vs. Tetrahydrofuran : Sulfur or nitrogen-rich heterocycles could improve thermal stability or confer redox activity .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:
Synthetic route design requires optimizing reaction steps for regioselectivity, yield, and scalability. Critical factors include:

  • Solvent and base selection : Polar aprotic solvents (e.g., DMF) paired with mild bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency in pyrazole intermediates .
  • Protection/deprotection strategies : Use tetrahydropyran (THP) protecting groups to prevent side reactions during functionalization of pyrazole amines .
  • Purification : Silica gel chromatography with gradient elution (e.g., CH₂Cl₂/MeOH/NH₃) resolves regioisomers, while trituration in n-hexane removes impurities .
  • Intermediate characterization : Confirm stepwise synthesis via LC-MS and ¹H/¹³C NMR, focusing on methylene (-CH₂-) and pyrazine aromatic protons .

Basic: How can researchers address stability challenges during synthesis?

Answer:
Stability issues arise from hygroscopicity, thermal sensitivity, and hydrolytic degradation. Mitigation strategies include:

  • Low-temperature reactions : Conduct alkylation steps at 0–5°C to prevent decomposition of tetrahydrofuran carboxamide .
  • Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) for pyrazine coupling reactions .
  • Accelerated stability testing : Expose intermediates to stress conditions (40°C/75% RH) and monitor degradation via HPLC-UV (λ = 254 nm) .

Advanced: How can computational methods optimize reaction design and mechanistic analysis?

Answer:
Integrated computational-experimental workflows improve efficiency:

  • Reaction path search : Quantum mechanical calculations (DFT) model transition states for trifluoromethylation, identifying energy barriers and regioselectivity trends .
  • Molecular docking : Screen pyrazole-carboxamide derivatives against target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
  • Data-driven optimization : Machine learning (e.g., Bayesian optimization) correlates reaction parameters (temperature, solvent polarity) with yield to narrow experimental conditions .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often stem from impurities, assay variability, or structural nuances:

  • Purity validation : Use orthogonal methods (HPLC, HRMS) to confirm >95% purity; residual solvents (e.g., DMF) can skew enzymatic assays .
  • Structural analogs : Compare activity of methyl vs. trifluoromethyl substituents on pyrazole; electron-withdrawing groups enhance target binding but reduce solubility .
  • Assay replication : Repeat IC₅₀ measurements under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: What methodologies are used to establish structure-activity relationships (SAR)?

Answer:
SAR studies combine synthetic diversification and bioactivity profiling:

  • Core modifications : Synthesize analogs with pyrazine replaced by thiophene or pyridine; assess changes in logP (HPLC) and membrane permeability (Caco-2 assay) .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., pyrazine N-atoms) via X-ray crystallography or molecular dynamics simulations .
  • Metabolic profiling : Incubate compounds with liver microsomes (CYP450 isoforms) to correlate structural motifs (e.g., methyl groups) with metabolic stability .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:
A multi-technique approach ensures accuracy:

  • NMR spectroscopy : ¹H NMR detects methylene protons (δ 3.5–4.0 ppm) and pyrazine aromaticity (δ 8.5–9.0 ppm); ¹⁹F NMR verifies fluorinated substituents .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]⁺) with <2 ppm error .
  • Thermal analysis : DSC identifies melting points (195–198°C) and polymorphic transitions .

Advanced: How to troubleshoot low yields in multi-step syntheses?

Answer:
Systematic optimization targets bottlenecks:

  • Stepwise monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediates; low conversion (<50%) may require catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) .
  • Byproduct analysis : LC-MS detects side products (e.g., over-alkylation); increase steric hindrance with bulkier bases (e.g., DBU) to suppress them .
  • Scale-up adjustments : Replace batch reactors with flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation and yield .

Advanced: What strategies enhance solubility for in vivo studies?

Answer:
Modify physicochemical properties while retaining activity:

  • Prodrug design : Introduce phosphate esters at the tetrahydrofuran carboxamide; hydrolyze in vivo to active form .
  • Co-solvent systems : Use PEG-400/water (70:30) for intravenous formulations; confirm stability via dynamic light scattering (DLS) .
  • Salt formation : Screen counterions (HCl, mesylate) to improve aqueous solubility (>1 mg/mL) without altering pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.